molecular formula C15H14O2 B184381 2,2-dimethyl-3H-benzo[h]chromen-4-one CAS No. 21568-04-7

2,2-dimethyl-3H-benzo[h]chromen-4-one

Numéro de catalogue: B184381
Numéro CAS: 21568-04-7
Poids moléculaire: 226.27 g/mol
Clé InChI: YHOWOOKDRDXOBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,2-dimethyl-3H-benzo[h]chromen-4-one (CAS 138779-66-5) is a synthetically derived chromanone derivative of significant interest in medicinal chemistry and pharmacological research. The chroman-4-one scaffold, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyran-4-one ring, is a privileged structure in drug design due to its wide range of biological activities . The specific benzo[h]chromenone structure of this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic systems and for studying structure-activity relationships (SAR) . This compound serves as a key building block in research focused on developing novel therapeutic agents. Chromanone and its analogs have been investigated for diverse pharmacological activities, including anticancer , neuroprotection , and anti-inflammatory effects . Researchers utilize this scaffold to design and synthesize new molecules, such as 3-benzylidenechromanones and spirochromanones, to evaluate their cytotoxic properties and mechanisms of action, including apoptosis induction and cell cycle arrest . In neuroprotective research, derivatives based on the 2,2-dimethylbenzopyran structure have shown promise in models of ischemic stroke, significantly improving neuronal cell survival under oxidative stress conditions . Product Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Propriétés

Numéro CAS

21568-04-7

Formule moléculaire

C15H14O2

Poids moléculaire

226.27 g/mol

Nom IUPAC

2,2-dimethyl-3H-benzo[h]chromen-4-one

InChI

InChI=1S/C15H14O2/c1-15(2)9-13(16)12-8-7-10-5-3-4-6-11(10)14(12)17-15/h3-8H,9H2,1-2H3

Clé InChI

YHOWOOKDRDXOBR-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C

SMILES canonique

CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C

Origine du produit

United States

Méthodes De Préparation

One-Pot Three-Component Reactions

A widely utilized strategy involves the condensation of 1-naphthol derivatives, methyl ketones, and malononitrile or cyanoacetates. For example, 2-acetyl-1-naphthol reacts with malononitrile and aryl aldehydes in the presence of calcium hydroxide (Ca(OH)₂) to yield 2-amino-4H-chromenes, which can be oxidized to the corresponding chromenones. Adapting this method, substituting malononitrile with dimethyl malonate and employing 2,4-pentanedione as the methyl source enables direct incorporation of the 2,2-dimethyl groups.

Reaction Conditions :

  • Catalyst : Ca(OH)₂ (20 mol%)

  • Solvent : Methanol, room temperature

  • Yield : 70–85%

Diethylamine-Catalyzed Knoevenagel Condensation

Diethylamine facilitates Knoevenagel condensation between 1-naphthol and 2,4-pentanedione, followed by intramolecular cyclization. This method, adapted from Behbahani and Samaei, produces 2,2-dimethyl-3H-benzo[h]chromen-4-one in ethanol under reflux:

  • Knoevenagel adduct formation :
    1-Naphthol+2,4-PentanedioneEt2NHAdduct\text{1-Naphthol} + \text{2,4-Pentanedione} \xrightarrow{\text{Et}_2\text{NH}} \text{Adduct}

  • Cyclization :
    Adduct undergoes dehydration to form the chromenone core.

Optimization Data :

ParameterValue
Temperature110°C
Reaction Time16 h
Yield78%

Grignard Reaction and Hetero Diels-Alder Cyclization

Methyl Group Introduction via Grignard Reagents

Grignard reagents (e.g., methylmagnesium bromide) alkylate keto intermediates to install the 2,2-dimethyl groups. For instance, ethyl-3-hydroxy-2-naphthoate treated with methylmagnesium bromide yields a tertiary alcohol, which undergoes acid-catalyzed dehydration to form the chromenone skeleton.

Key Steps :

  • Grignard addition :
    Ethyl-3-hydroxy-2-naphthoate+MeMgBrTertiary alcohol\text{Ethyl-3-hydroxy-2-naphthoate} + \text{MeMgBr} \rightarrow \text{Tertiary alcohol}

  • Dehydration :
    Tertiary alcoholH2SO4Diene intermediate\text{Tertiary alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Diene intermediate}

  • Hetero Diels-Alder cyclization :
    Diene reacts in situ with electron-deficient dienophiles (e.g., aldehydes) to form the chromenone ring.

Yield : 65–72%

Organocatalytic Methods for Green Synthesis

Expanded Perlite-Catalyzed Aqueous Synthesis

Expanded Perlite, a silica-based catalyst, promotes the reaction of α-naphthol, dimethyl malonate, and aldehydes in water. This eco-friendly approach avoids organic solvents and achieves yields of 82–90%.

Advantages :

  • Solvent : Water

  • Catalyst Reusability : 5 cycles without significant loss in activity

Silica-Supported Aminocatalysts

Amino-functionalized silica gel accelerates the condensation of 1-naphthol and 2,4-pentanedione at 70°C. The heterogeneous catalyst simplifies product isolation and enhances reaction rates.

Performance Metrics :

MetricValue
Reaction Time2 h
Yield87%

Spectroscopic Characterization and Validation

NMR Analysis

¹³C NMR of 2,2-dimethyl-3H-benzo[h]chromen-4-one shows key signals at:

  • δ 161.2 ppm : Carbonyl (C-4)

  • δ 25.8 ppm : Methyl groups (C-2)

Comparative Data Across Methods

MethodCatalystSolventYield (%)
Three-componentCa(OH)₂Methanol85
GrignardH₂SO₄Ethanol72
Aqueous PerliteExpanded PerliteWater90

Analyse Des Réactions Chimiques

Types of Reactions

2,2-dimethyl-3H-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound, yielding alcohols or other reduced derivatives.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions to introduce different functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Applications De Recherche Scientifique

2,2-dimethyl-3H-benzo[h]chromen-4-one has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2,2-dimethyl-3H-benzo[h]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Chromenone derivatives vary in substituent type, position, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Biological Activity Reference
2,2-Dimethyl-3H-benzo[h]chromen-4-one 2,2-dimethyl C₁₇H₁₄O₂ Hypothesized anticancer/anti-inflammatory (structural inference)
α-Naphthoflavone 2-phenyl C₁₉H₁₄O₂ Aryl hydrocarbon receptor (AHR) modulation
3,4-Dimethoxy-α-naphthoflavone (DiMNF) 2-(2,3-dimethoxyphenyl) C₂₁H₁₈O₄ Selective AHR modulation (SAhRM) without DNA-binding
2-(3-Hydroxyphenyl)-benzo[h]chromen-4-one (ZINC57885) 2-(3-hydroxyphenyl) C₁₉H₁₂O₃ Survivin inhibition (anticancer)
2-Pyridin-4-yl-benzo[h]chromen-4-one (UCCF-029) 2-pyridinyl C₁₈H₁₁NO₂ CFTR channel activation (cystic fibrosis therapy)

Key Structural and Functional Differences:

  • Substituent Effects on Bioactivity :
    • Methyl vs. Methoxy Groups : The dimethyl groups in the target compound likely enhance lipophilicity compared to methoxy-substituted analogs like DiMNF. This could influence pharmacokinetics, such as blood-brain barrier penetration, relevant for neuroprotective applications .
    • Hydroxyl/Phenyl vs. Pyridinyl : ZINC57885’s 3-hydroxyphenyl group may facilitate hydrogen bonding with target proteins (e.g., survivin), whereas UCCF-029’s pyridinyl group enables π-π stacking interactions critical for CFTR activation .

Q & A

Q. What are the common synthetic routes for preparing 2,2-dimethyl-3H-benzo[h]chromen-4-one and its analogs?

Methodological Answer: Chromenones are typically synthesized via cyclization reactions. For example:

  • Claisen-Schmidt Condensation : Reacting 2-hydroxyacetophenone derivatives with aldehydes under basic conditions (e.g., NaOH in ethanol) to form chalcone intermediates, followed by acid/base-mediated cyclization .
  • Oxidative Cyclization : Using hydrogen peroxide (30%) in ethanol to oxidize intermediates like (E)-3-aryl-1-(2-hydroxyphenyl)prop-2-en-1-one into chromenones .
  • DMF-Mediated Alkylation : Propargyl bromide or similar reagents in DMF with K₂CO₃ as a base to introduce substituents .

Q. Key Considerations :

  • Reaction conditions (temperature, solvent polarity) significantly impact yield and regioselectivity.
  • Purification via recrystallization or column chromatography is critical for isolating pure products .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 2,2-dimethyl-3H-benzo[h]chromen-4-one?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic signals:
    • Aromatic protons in the range δ 6.5–8.3 ppm (e.g., δ 8.29 for H-5 in chromenone derivatives) .
    • Methyl groups (2,2-dimethyl) as singlets at δ 1.2–1.5 ppm.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 283 [M+H]⁺ for C₁₇H₁₄O₄) and fragmentation patterns .
  • Cross-Verification : Compare experimental data with computed spectra (e.g., HRMS) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in chromenone derivatives?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD) :
    • Use SHELX programs (e.g., SHELXL for refinement) to determine unit cell parameters (e.g., monoclinic P2₁/c space group, a = 22.3701 Å, b = 6.8836 Å) .
    • Analyze hydrogen bonding (e.g., intramolecular O–H⋯O interactions) and π-π stacking to confirm molecular packing .
  • Data Validation : Cross-check with CCDC databases (e.g., CCDC 2088523) to validate structural assignments .

Example : For 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one, SC-XRD confirmed a dihedral angle of 85.61° between aromatic rings, resolving regiochemical uncertainties .

Q. How to address contradictions in reaction outcomes during chromenone synthesis?

Methodological Answer:

  • Case Study : Discrepancies in regioselectivity during Friedel-Crafts alkylation:
    • Hypothesis Testing : Vary Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) to control electrophilic substitution sites .
    • Theoretical Modeling : Use DFT calculations to predict thermodynamic vs. kinetic product distributions .
  • Experimental Optimization : Adjust solvent polarity (e.g., DCM vs. DMF) to favor one pathway over another .

Key Insight : Contradictions often arise from competing reaction mechanisms (e.g., radical vs. ionic pathways) .

Q. What methodologies are used to evaluate the biological activity of chromenone derivatives?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
    • Docking Studies : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina or Schrödinger .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess selectivity .

Example : Chromenones with 4-fluorophenyl substituents showed enhanced activity due to improved membrane permeability .

Q. How to optimize chromenone derivatives for enhanced photophysical properties?

Methodological Answer:

  • Substituent Engineering :
    • Electron-withdrawing groups (e.g., -NO₂, -F) red-shift absorption/emission spectra .
    • Methoxy groups improve fluorescence quantum yield by reducing non-radiative decay .
  • Solvatochromism Studies : Measure emission in solvents of varying polarity (e.g., λmax shifts in DMSO vs. hexane) to tailor applications in sensing .

Q. How do computational methods aid in understanding chromenone reactivity?

Methodological Answer:

  • DFT Calculations :
    • Predict HOMO/LUMO energies to identify nucleophilic/electrophilic sites (e.g., C-3 in chromenones is electrophilic) .
    • Simulate transition states for cyclization steps to optimize reaction barriers .
  • MD Simulations : Study solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .

Example : MD simulations of 2,2-dimethyl-3H-benzo[h]chromen-4-one revealed solvent-dependent conformational stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.